Estradiol-6-(O-carboxymethyl)oxime
Overview
Description
Estradiol-6-(O-carboxymethyl)oxime is a derivative of estradiol, which is a naturally occurring estrogen and one of the primary female sex hormones. The modification of estradiol by introducing a carboxymethyl oxime group at the 6-position is a chemical strategy used to create specific haptens. These haptens can be linked to proteins and used to generate specific antisera for assays such as radioimmunoassays (RIAs) .
Synthesis Analysis
The synthesis of estradiol-6-(O-carboxymethyl)oxime involves the oxidation of estradiol to 6-oxo estradiol, followed by the transformation into the O-carboxymethyl oxime derivative. An efficient method for this synthesis has been reported where the yield of 6-oxo estradiol was significantly increased by using pyridinium chlorochromate adsorbed onto celite. The subsequent transformation to the O-carboxymethyl oxime derivative was achieved in quantitative yield . This method represents an improvement over previous synthesis techniques, providing a more efficient route to obtain the desired compound.
Molecular Structure Analysis
The molecular structure of estradiol-6-(O-carboxymethyl)oxime includes the steroid backbone of estradiol with an oxime functional group at the 6-position and a carboxymethyl group attached to the nitrogen of the oxime. This structural modification is crucial for the antigenic properties of the molecule, which are exploited in the generation of specific antisera for RIAs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of estradiol-6-(O-carboxymethyl)oxime are characterized by the initial oxidation of the steroid, followed by the formation of the oxime and its subsequent derivatization. The compatibility of this process with various protecting groups has been studied to ensure the integrity of the steroid molecule during the synthesis . Additionally, the synthesis of similar O-carboxymethyl oxime derivatives of other steroids has been explored, indicating a broader applicability of this chemical strategy .
Physical and Chemical Properties Analysis
The physical and chemical properties of estradiol-6-(O-carboxymethyl)oxime are influenced by the presence of the oxime and carboxymethyl groups. These modifications are expected to affect the molecule's solubility, reactivity, and interaction with proteins, which are essential characteristics for its use in RIAs. The specific antisera generated using these conjugates can selectively bind to the estrogen derivatives, allowing for the accurate measurement of these hormones in biological samples .
Scientific Research Applications
Synthesis and Chemical Transformation
- Estradiol-6-(O-carboxymethyl)oxime has been synthesized and chemically transformed for various applications. A study by Mons, Lebeau, and Mioskowski (1998) demonstrated the efficient oxidation of estradiol to 6-oxo estradiol, followed by transformation into the corresponding O-carboxymethyl oxime derivative (Mons, Lebeau, & Mioskowski, 1998).
Biochemical Research
- In biochemical research, estradiol-6-(O-carboxymethyl)oxime derivatives have been utilized in yeast three-hybrid systems for protein heterodimerization. Muddana and Peterson (2004) synthesized estrone oximes, including estradiol-6-(O-carboxymethyl)oxime, for efficiently heterodimerizing estrogen receptors and streptavidin proteins, triggering gene expression (Muddana & Peterson, 2004).
Immunoassay Development
- Estradiol-6-(O-carboxymethyl)oxime has been used in developing enzyme immunoassays for specific determination of synthetic estrogens in plasma. Turkes et al. (1981) employed a conjugate of this compound with horseradish peroxidase as a label in their assay methodology (Turkes, Dyas, Read, & Riad-fahmy, 1981).
Cytochemical Studies
- In cytochemistry, Lee (1978) used a fluorescent estradiol conjugate, including estradiol-6-carboxymethyl-oxime, to detect estrogen receptors in human mammary cancer cells (Lee, 1978).
Fluoroimmunoassays
- Estradiol-6-(O-carboxymethyl)oxime derivatives have been labeled for use in fluoroimmunoassays. Mikola, Sundell, and Hänninen (1993) labeled O-carboxymethyl oximes of estradiol with europium chelates for this purpose (Mikola, Sundell, & Hänninen, 1993).
Conjugation and Labeling for Assays
- Meltola et al. (1999) synthesized and characterized various estradiol derivatives, including the O-(carboxymethyl)oxime derivative, for labeling with europium chelates in time-resolved fluoroimmunoassays (Meltola, Jauria, Saviranta, & Mikola, 1999).
Solid-Phase Chemiluminescence Immunoassay
- Kim et al. (1982) described a chemiluminescence immunoassay using estradiol-6-carboxymethyl oxime derivatives for measuring estradiol-17 beta in plasma (Kim, Barnard, Collins, Kohen, Lindner, & Eshhar, 1982).
Radioimmunoassay Applications
- The compound has been involved in radioimmunoassay synthesis, as demonstrated in studies by Kundu (1973) and Jurjens, Pratt, and Woldring (1975), for accurate measurement of plasma estradiol levels (Kundu, 1973), (Jurjens, Pratt, & Woldring, 1975).
Estrogen Receptor Studies
- Lee (1984) used a fluorescent estradiol conjugate, including 17 beta-estradiol-6-carboxymethyl oxime, for studying estrogen-binding substances in the rat uterus (Lee, 1984).
properties
IUPAC Name |
2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARIMYXKAIIGO-UYGYUSPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Estradiol-6-one 6-(o-carboxymethyloxime) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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